molecular formula C9H8ClN3 B13323140 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13323140
M. Wt: 193.63 g/mol
InChI Key: SZKMEPJJSHVYIC-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another approach involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are also utilized to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Suzuki Coupling: Typical reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceutical compounds and other bioactive molecules .

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells, suppression of viral replication, or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and biological activities. The cyclopropyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H8ClN3/c10-8-7-6(5-1-2-5)3-11-9(7)13-4-12-8/h3-5H,1-2H2,(H,11,12,13)

InChI Key

SZKMEPJJSHVYIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC3=C2C(=NC=N3)Cl

Origin of Product

United States

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